molecular formula C8H17NO B8231601 (2R,4S)-2-Isopropylpiperidine-4-ol

(2R,4S)-2-Isopropylpiperidine-4-ol

Cat. No.: B8231601
M. Wt: 143.23 g/mol
InChI Key: BOGONQZBEUCYFM-JGVFFNPUSA-N
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Description

(2R,4S)-2-Isopropylpiperidine-4-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is a derivative of piperidine, a six-membered heterocyclic amine, and possesses both an isopropyl group and a hydroxyl group at specific positions, contributing to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-Isopropylpiperidine-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using chiral reducing agents or catalysts. For example, the reduction of 2-isopropyl-4-piperidone with a chiral borane complex can yield the desired this compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor ketone is hydrogenated in the presence of a chiral catalyst under controlled conditions. This method ensures high yield and enantioselectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-Isopropylpiperidine-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-isopropyl-4-piperidone, while substitution reactions can introduce various functional groups at the 4-position .

Scientific Research Applications

(2R,4S)-2-Isopropylpiperidine-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-2-Isopropylpiperidine-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the isopropyl group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymatic pathways, affecting the overall biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-2-Isopropylpiperidine-4-ol: The enantiomer of (2R,4S)-2-Isopropylpiperidine-4-ol, with similar chemical properties but different biological activities.

    2-Isopropylpiperidine: Lacks the hydroxyl group, resulting in different reactivity and applications.

    4-Hydroxypiperidine: Lacks the isopropyl group, affecting its chemical behavior and uses.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and other related compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

(2R,4S)-2-propan-2-ylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGONQZBEUCYFM-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C[C@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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